molecular formula C9H11BrO2 B597614 3-Bromo-4-ethoxybenzyl alcohol CAS No. 1224720-05-1

3-Bromo-4-ethoxybenzyl alcohol

Cat. No.: B597614
CAS No.: 1224720-05-1
M. Wt: 231.089
InChI Key: QJCLEQVUWMMZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-ethoxybenzyl alcohol: is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is also known by its IUPAC name, (3-bromo-4-ethoxyphenyl)methanol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyl group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-4-ethoxybenzyl alcohol can be achieved through several methods. One common approach involves the bromination of 4-ethoxybenzyl alcohol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) . The reaction is typically carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors to ensure precise control over reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-4-ethoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) .

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) .

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed:

    Oxidation: 3-Bromo-4-ethoxybenzaldehyde or 3-Bromo-4-ethoxybenzoic acid.

    Reduction: 3-Bromo-4-ethoxybenzyl alkane.

    Substitution: 3-Methoxy-4-ethoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-ethoxybenzyl alcohol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes . Additionally, its bromine atom and hydroxyl group allow for hydrogen bonding and electrophilic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

    4-Ethoxybenzyl alcohol: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromo-4-methoxybenzyl alcohol: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical properties and reactivity.

    3-Bromo-4-hydroxybenzyl alcohol: Has a hydroxyl group instead of an ethoxy group, affecting its solubility and reactivity.

Uniqueness:

3-Bromo-4-ethoxybenzyl alcohol is unique due to the presence of both a bromine atom and an ethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis and scientific research .

Properties

IUPAC Name

(3-bromo-4-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCLEQVUWMMZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728703
Record name (3-Bromo-4-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224720-05-1
Record name (3-Bromo-4-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-(hydroxymethyl)phenol (3.00 g, 14.7 mmol), iodoethane (4.60 mL, 44.3 mmol) and potassium carbonate (6.12 g, 44.3 mmol) in ethanol (30 mL) was stirred at room temperature for 2 days. The obtained reaction mixture was filtered through celite, and the solvent was evaporated under reduced pressure. The residue was applied to silica gel chromatography (ethyl acetate). The solvent was evaporated under reduced pressure to give (3-bromo-4-ethoxyphenyl)methanol (2.98 g) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.